7-Bromocinnoline
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Overview
Description
7-Bromocinnoline is an organic compound with the molecular formula C8H5BrN2 and a molecular weight of 209.05 g/mol It is a derivative of cinnoline, characterized by the presence of a bromine atom at the 7th position of the cinnoline ring
Mechanism of Action
Target of Action
It is a research molecule that has been shown to have immunomodulatory effects in vitro .
Mode of Action
It is known to interact with its targets, leading to changes in cellular processes
Biochemical Pathways
Given its immunomodulatory effects, it is likely that it impacts pathways related to immune response
Result of Action
It has been shown to have immunomodulatory effects in vitro
Action Environment
Environmental factors can influence the action, efficacy, and stability of compounds like 7-Bromocinnoline . Factors such as temperature, light, and atmospheric oxygen can impact the stability and efficacy of the compound . Therefore, optimal storage and handling conditions are crucial for maintaining the effectiveness of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Bromocinnoline can be synthesized through several methods. One common approach involves the bromination of cinnoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride . The reaction typically occurs under reflux conditions in an organic solvent like chloroform or carbon tetrachloride.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 7-Bromocinnoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the cinnoline ring.
Coupling Reactions: It can engage in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted cinnolines, while oxidation and reduction can produce different oxidation states of the cinnoline ring.
Scientific Research Applications
7-Bromocinnoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Comparison with Similar Compounds
Cinnoline: The parent compound of 7-Bromocinnoline, lacking the bromine substituent.
7-Chlorocinnoline: Similar structure with a chlorine atom instead of bromine.
7-Iodocinnoline: Contains an iodine atom at the 7th position.
Uniqueness: this compound is unique due to the presence of the bromine atom, which influences its reactivity and interaction with other molecules. The bromine substituent can enhance the compound’s ability to participate in certain chemical reactions, such as nucleophilic substitution, compared to its chlorine or iodine analogs.
Properties
IUPAC Name |
7-bromocinnoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2/c9-7-2-1-6-3-4-10-11-8(6)5-7/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQZCVRMDQNMSE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=N2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00739767 |
Source
|
Record name | 7-Bromocinnoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00739767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1375108-47-6 |
Source
|
Record name | 7-Bromocinnoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1375108-47-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Bromocinnoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00739767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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